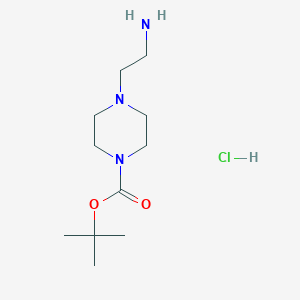
(S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. The presence of the 1,3-dioxolane ring adds to its structural complexity and potential reactivity. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid typically involves multiple steps:
Formation of the 1,3-dioxolane ring: This can be achieved through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst.
Introduction of the amino acid moiety: The amino acid derivative is then introduced, often through a coupling reaction with the dioxolane intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can target the dioxolane ring or other functional groups within the molecule.
Substitution: The amino group can participate in substitution reactions, especially when the Fmoc group is removed.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, and can be facilitated by bases or acids depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxolane ring can lead to the formation of carboxylic acids or other oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
(S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid depends on its specific application. In peptide synthesis, for example, the Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions . The dioxolane ring can also influence the reactivity and stability of the compound, affecting its interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-hexanoic acid: Similar structure but with a longer carbon chain.
(S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-butanoic acid: Similar structure but with a shorter carbon chain.
(S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-propanoic acid: Similar structure but with an even shorter carbon chain.
Uniqueness
The uniqueness of (S)-Fmoc-2-amino-5-(2-methyl-1,3-dioxolan-2-yl)-pentanoic acid lies in its specific combination of the Fmoc-protected amino group and the 1,3-dioxolane ring. This combination provides a unique set of reactivity and stability characteristics that can be exploited in various chemical and biological applications .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(2-methyl-1,3-dioxolan-2-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(30-13-14-31-24)12-6-11-21(22(26)27)25-23(28)29-15-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,20-21H,6,11-15H2,1H3,(H,25,28)(H,26,27)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGSYOZTRUZOSZ-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCCO1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6302070.png)
![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B6302076.png)




![Tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B6302114.png)

![1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B6302120.png)
![[(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride](/img/structure/B6302138.png)


